H-D-Gln(Trt)-OH.H2O

Solid‑Phase Peptide Synthesis Deprotection Kinetics Side‑Chain Protection

D-Gln dehydration during SPPS causes pyroglutamate formation and low crude purity (<70%). H-D-Gln(Trt)-OH·H₂O solves this: • Trityl-protected δ-amide blocks side reactions, maintaining ≥99% ee. • Monohydrate (406.50 g/mol) ensures accurate gravimetric dispensing. • Free α-amine enables direct on-resin coupling without deprotection. Supplied at ≥98% purity with rapid TFA cleavage. Ideal for AMPs, cyclic peptides, and convergent synthesis.

Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
CAS No. 2760610-69-1
Cat. No. B13399095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Gln(Trt)-OH.H2O
CAS2760610-69-1
Molecular FormulaC24H24N2O3
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)
InChIKeyXIFFJPJZPDCOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Gln(Trt)-OH.H2O: Protected D-Glutamine for SPPS


H-D-Gln(Trt)-OH.H2O (Nδ‑trityl‑D‑glutamine hydrate) is a side‑chain‑protected D‑amino acid derivative designed for solid‑phase peptide synthesis (SPPS). The molecule carries a free α‑amino group and a trityl (Trt) moiety on the δ‑amide nitrogen, thereby shielding the glutamine side chain from dehydration, pyroglutamate formation, and other unwanted side reactions during chain elongation [REFS‑1]. The monohydrate form provides a defined stoichiometry that simplifies gravimetric dispensing and ensures reproducible coupling stoichiometry, addressing the variability often encountered with hygroscopic or non‑stoichiometric anhydrous preparations [REFS‑2].

Limitations of Unprotected and Alternative Glutamine Derivatives


Unprotected D‑glutamine (H‑D‑Gln‑OH) is prone to dehydration and cyclisation to pyroglutamate during activation and coupling, leading to low crude peptide purities (often <70%) and difficult purifications [REFS‑1]. Fmoc‑ or Boc‑protected analogs (e.g., Fmoc‑D‑Gln(Trt)‑OH, Boc‑D‑Gln(Trt)‑OH) impose a different N‑terminal protection logic that is incompatible with synthesis strategies requiring a free α‑amine for on‑resin cyclisation, fragment condensation, or orthogonal coupling [REFS‑2]. Anhydrous H‑D‑Gln(Trt)‑OH suffers from variable water content, introducing weighing errors that compromise the precise 1:1 stoichiometry demanded by automated SPPS protocols [REFS‑3]. The data below quantify these differences.

Quantitative Performance Comparison


Trityl Deprotection Kinetics vs. Tmob and Mbh

In a head‑to‑head kinetic study, the half‑life of Fmoc‑Gln(Trt)‑OH in TFA/1,2‑dichloroethane (1:1) at 22 °C was 2 minutes, compared with 9 minutes for the 2,4,6‑trimethoxybenzyl (Tmob) analog and 27 minutes for the 4,4′‑dimethoxybenzhydryl (Mbh) analog [REFS‑1]. The trityl group therefore offers a ≥4.5‑fold faster cleavage, enabling shorter global deprotection times and reduced exposure of acid‑sensitive residues.

Solid‑Phase Peptide Synthesis Deprotection Kinetics Side‑Chain Protection

Prevention of Glutamine Side-Chain Dehydration

Unprotected glutamine derivatives suffer from intramolecular cyclisation to pyroglutamate during carbodiimide‑mediated activation, a side reaction that can drop crude peptide purity below 70% in sequences longer than ~10 residues [REFS‑1]. In contrast, the δ‑trityl group completely blocks the amide nitrogen from participating in cyclisation, maintaining crude purities in the 85–95% range under identical coupling conditions [REFS‑2]. This protection‑versus‑unprotected difference is a class‑level inference drawn from decades of SPPS optimisation literature.

Side‑Reaction Suppression Pyroglutamate Formation Crude Peptide Purity

Complete Trityl Removal vs. Asparagine

Friede et al. (1992) demonstrated that TFA deprotection of trityl‑protected N‑terminal asparagine is incomplete under standard conditions, leading to low yields or impure products. Critically, the same study explicitly states that this problem does not occur for trityl‑protected N‑terminal glutamine [REFS‑1]. The δ‑trityl‑D‑glutamine hydrate therefore offers reliable quantitative deprotection even when placed at the N‑terminus, unlike the corresponding asparagine derivative.

Deprotection Fidelity N‑Terminal Residue Peptide Quality

Monohydrate Stoichiometric Consistency

The anhydrous form of H‑D‑Gln(Trt)‑OH is hygroscopic and may contain variable amounts of adsorbed water (typically 0.5–5 wt%), introducing weighing errors that translate to ±5% variation in coupling stoichiometry during automated SPPS [REFS‑1]. The monohydrate (C₂₄H₂₄N₂O₃·H₂O, MW = 406.50 g mol⁻¹) provides a fixed, well‑characterised water content of 4.43 wt%, enabling precise molar calculations and consistent coupling efficiency across batches [REFS‑2].

Gravimetric Accuracy Automated SPPS Batch Reproducibility

Free α-Amine for Orthogonal Coupling

Unlike Fmoc‑D‑Gln(Trt)‑OH (MW 610.7) and Boc‑D‑Gln(Trt)‑OH (MW 488.6), which require a dedicated deprotection step before the glutamine residue can act as a nucleophile, H‑D‑Gln(Trt)‑OH bears a free α‑amine. This permits direct on‑resin head‑to‑side‑chain cyclisation, fragment condensation via native chemical ligation, or incorporation as the N‑terminal residue without an additional deprotection cycle [REFS‑1]. The lower molecular weight (388.5 g mol⁻¹ free base) also means a higher molar loading per gram for solid‑support functionalisation, improving atom economy at scale.

Orthogonal Protection Fragment Condensation On‑Resin Cyclisation

Monomer Purity and Peptide Yield

Multiple reputable suppliers offer H‑D‑Gln(Trt)‑OH.H2O at ≥99% (HPLC) purity, with enantiomeric purity verified by chiral HPLC [REFS‑1][REFS‑2]. In contrast, generic Boc‑D‑Gln‑OH or unprotected H‑D‑Gln‑OH is routinely supplied at 95–97% purity. The 2–4 percentage‑point purity difference at the monomer level amplifies exponentially during chain assembly: a 10‑mer synthesised with 99% pure building blocks yields ~90% target peptide, whereas 95% monomer purity yields only ~60% target [REFS‑3].

Building Block Purity Quality Assurance Peptide API Synthesis

Key Application Scenarios


Antimicrobial Peptides with D-Glutamine

Antimicrobial peptides (AMPs) incorporating D‑glutamine residues show enhanced proteolytic stability. H‑D‑Gln(Trt)‑OH.H2O enables direct introduction of D‑Gln at any position without N‑terminal deprotection, maintaining enantiomeric integrity (≥99% ee by chiral HPLC) [REFS‑1]. The trityl group prevents side‑chain dehydration, and its rapid 2‑min TFA cleavage minimises acid‑catalysed epimerisation of adjacent residues [REFS‑2].

On-Resin Head-to-Side-Chain Cyclization

For cyclic peptides where the glutamine side‑chain amide participates in cyclisation, the free α‑amine of H‑D‑Gln(Trt)‑OH.H2O allows orthogonal coupling to a side‑chain carboxyl group while the δ‑trityl remains in place. Post‑cyclisation TFA removal liberates the native amide [REFS‑1]. This strategy avoids the extra piperidine deprotection step required with Fmoc‑D‑Gln(Trt)‑OH, reducing diketopiperazine formation risk [REFS‑2].

Automated Parallel Peptide Library Synthesis

The fixed monohydrate stoichiometry (406.50 g mol⁻¹) ensures that automated liquid handlers dispense correct molar quantities without pre‑weighing water‑content adjustments [REFS‑1]. Combined with the ≥99% monomer purity, this enables the synthesis of 96‑well peptide libraries with <5% well‑to‑well variability in crude purity, a critical requirement for high‑throughput screening campaigns [REFS‑2].

Fragment Condensation for Long Peptides

In convergent peptide synthesis, H‑D‑Gln(Trt)‑OH.H2O serves as the N‑terminal building block of a side‑chain‑protected fragment. The free α‑amine permits direct coupling to a C‑terminal peptide acid without prior deprotection, while the δ‑trityl survives the coupling conditions and is removed only during final global deprotection [REFS‑1]. This orthogonal strategy is particularly valuable for assembling peptides exceeding 50 residues where stepwise SPPS yields become prohibitive.

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